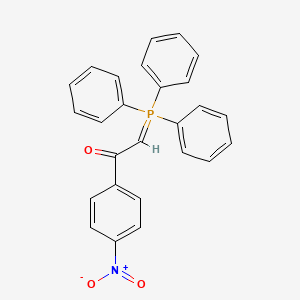

Acetophenone, 4'-nitro-2-(triphenylphosphoranylidene)-

Overview

Description

Acetophenone, 4’-nitro-2-(triphenylphosphoranylidene)-: is a complex organic compound that features a nitro group and a triphenylphosphoranylidene moiety attached to an acetophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with acetophenone and triphenylphosphine.

Reaction Conditions: The reaction involves the formation of a ylide intermediate, which is then reacted with a nitro-substituted benzaldehyde under controlled conditions.

Catalysts and Solvents: Common catalysts include palladium or platinum complexes, and solvents such as dichloromethane or toluene are often used.

Temperature and Time: The reaction is usually carried out at room temperature or slightly elevated temperatures, with reaction times ranging from a few hours to overnight.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.

Reduction: Reduction of the nitro group can yield amino derivatives, which are useful intermediates in further chemical synthesis.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.

Major Products:

Oxidation: Nitrosoacetophenone derivatives.

Reduction: Aminoacetophenone derivatives.

Substitution: Halogenated acetophenone derivatives.

Scientific Research Applications

Chemistry:

Synthesis of Heterocyclic Compounds: The compound serves as a precursor in the synthesis of various heterocyclic frameworks, including five-, six-, and seven-membered rings.

Catalysis: It is used in catalytic reactions to form complex organic molecules.

Biology and Medicine:

Antifungal Agents: Some derivatives exhibit antifungal activity against pathogens like Candida albicans.

Pharmaceutical Intermediates: The compound and its derivatives are used as intermediates in the synthesis of pharmaceuticals.

Industry:

Material Science: It is used in the development of advanced materials with specific electronic or optical properties.

Agrochemicals: The compound finds applications in the synthesis of pesticides and herbicides.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets. For instance, the nitro group can participate in redox reactions, altering the electronic properties of the molecule and enabling it to interact with various enzymes and receptors. The triphenylphosphoranylidene moiety can stabilize reactive intermediates, facilitating complex organic transformations.

Comparison with Similar Compounds

4’-Nitroacetophenone: Lacks the triphenylphosphoranylidene group, making it less versatile in certain reactions.

2-(Triphenylphosphoranylidene)acetophenone: Does not have the nitro group, affecting its reactivity and applications.

4’-Aminoacetophenone: The amino group provides different reactivity compared to the nitro group.

Uniqueness:

Structural Complexity: The presence of both nitro and triphenylphosphoranylidene groups provides unique reactivity and stability.

Versatility: It can participate in a wide range of chemical reactions, making it valuable in synthetic chemistry.

Properties

IUPAC Name |

1-(4-nitrophenyl)-2-(triphenyl-λ5-phosphanylidene)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20NO3P/c28-26(21-16-18-22(19-17-21)27(29)30)20-31(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFJBEZQYRSJOSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20NO3P | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20162573 | |

| Record name | Acetophenone, 4'-nitro-2-(triphenylphosphoranylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1439-43-6 | |

| Record name | 1-(4-Nitrophenyl)-2-(triphenylphosphoranylidene)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1439-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetophenone, 4'-nitro-2-(triphenylphosphoranylidene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001439436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC291933 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291933 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetophenone, 4'-nitro-2-(triphenylphosphoranylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2S,4S,5S)-1-(hydroxymethyl)-3,7-dioxatricyclo[4.1.0.02,4]heptan-5-ol](/img/structure/B13815340.png)

![8-Acetyl-8-aza-bicyclo[3.2.1]octan-3-one](/img/structure/B13815363.png)

![3-Methyl-2-[(trimethylsilyl)oxy]-2-pentenoic acid trimethylsilyl ester](/img/structure/B13815385.png)

![7h-Benzo[a]pyrido[3,2-g]carbazole](/img/structure/B13815395.png)

![1H-Pyrrolo[2,3-B]pyridine, 6-chloro-3-(2-chloroethyl)-](/img/structure/B13815404.png)